N-(4-Methoxyphenyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEVZVMJNXOXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203163 | |
| Record name | N-(4-Methoxyphenyl)formamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-34-8 | |
| Record name | N-(4-Methoxyphenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Formanisidide | |
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| Record name | N-(4-Methoxyphenyl)formamide | |
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| Record name | N-(4-methoxyphenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthesis Methodologies for N 4 Methoxyphenyl Formamide
Catalytic Approaches in N-Formylation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with high efficiency and selectivity. In the context of N-formylation, catalytic methods provide significant advantages over traditional stoichiometric approaches, particularly in terms of atom economy and milder reaction conditions.
Metal-Organic Framework (MOF) Catalysis for N-Formylation of Amines
Metal-Organic Frameworks (MOFs) have emerged as a versatile class of porous materials with significant potential in catalysis. Their crystalline nature, high surface area, and tunable pore environments make them ideal candidates for supporting catalytically active metal sites.
A notable advancement in the N-formylation of amines involves the use of a single-site cobalt(II) hydride catalyst supported on an aluminum-based MOF, specifically DUT-5-CoH. rsc.orgrsc.org This heterogeneous catalyst has demonstrated high activity in the transformation of a variety of primary and secondary amines, including anilines, into their corresponding N-formamides. rsc.orgrsc.org The process utilizes carbon dioxide (CO2) as a sustainable formylating agent in the presence of a reducing agent like phenylsilane (B129415) or hydrogen (H2). rsc.orgrsc.org
The DUT-5-CoH system is tolerant to a range of functional groups and reaction conditions, operating effectively under 10 bar of CO2. rsc.orgrsc.org Another cobalt-based MOF, MIL-53(Al)-CoH, which possesses a similar topology to DUT-5-CoH but with smaller pore sizes, has also been investigated for this reaction. rsc.org The synthesis of these catalysts involves the post-synthetic metalation of the parent MOF (DUT-5 or MIL-53(Al)) with a cobalt source, followed by reduction to form the active cobalt-hydride species. rsc.org
Table 1: Performance of DUT-5-CoH in the N-Formylation of Various Amines
| Amine | Product | Yield (%) |
| 4-Methoxybenzylamine (B45378) | N-(4-Methoxybenzyl)formamide | 95 |
| Benzylamine | N-Benzylformamide | 96 |
| Morpholine (B109124) | N-Formylmorpholine | 98 |
| Aniline (B41778) | N-Phenylformamide | 85 |
Reaction conditions: Amine (0.375 mmol), DUT-5-CoH (0.5 mol% Co), Phenylsilane (0.862 mmol), CO2 (10 bar), THF, 25 °C, 20 h. Data sourced from rsc.orgrsc.org.
The structural characteristics of MOFs, particularly their pore size, play a crucial role in determining their catalytic performance. A comparative study between DUT-5-CoH and MIL-53(Al)-CoH in the N-formylation of 4-methoxybenzylamine under identical conditions revealed a significant difference in their efficiency. rsc.org
DUT-5-CoH, which has a larger pore size, exhibited a higher catalytic activity compared to MIL-53(Al)-CoH. rsc.org This difference is attributed to the enhanced diffusion of the substrate molecules into and out of the larger pores of DUT-5-CoH, allowing for more efficient access to the active cobalt centers within the framework. rsc.org This finding underscores the importance of rational catalyst design, where the pore dimensions of the MOF support can be tailored to accommodate specific substrates for optimal catalytic performance.
Table 2: Comparison of Catalytic Efficiency based on MOF Pore Size
| Catalyst | MOF Support | Relative Pore Size | GC Yield (%) of N-(4-methoxybenzyl)formamide |
| DUT-5-CoH | DUT-5 | Larger | Higher |
| MIL-53(Al)-CoH | MIL-53(Al) | Smaller | Lower |
Data based on the comparative study described in rsc.org.
To further evaluate the efficacy of the single-site MOF catalyst, its performance in the N-formylation of morpholine was compared with that of cobalt nanoparticles under the same reaction conditions. rsc.org The results indicated that the heterogeneous, single-site DUT-5-CoH catalyst was more efficient than the cobalt nanoparticles. rsc.org
This superior performance of the MOF-based catalyst can be attributed to the well-defined and isolated nature of the active sites within the MOF structure. This arrangement prevents the aggregation of active metal centers, a common issue with nanoparticle catalysts that can lead to a decrease in activity. The uniform and tunable environment of the MOF pores also contributes to the enhanced catalytic efficiency. rsc.org
Reductive N-Formylation Utilizing Carbon Dioxide (CO2)
The use of carbon dioxide as a renewable, non-toxic, and abundant C1 source for chemical synthesis is a key area of green chemistry research. Reductive N-formylation of amines with CO2 presents a sustainable alternative to traditional methods that often rely on toxic reagents like carbon monoxide or formic acid.
Catalyst-Free Approaches with Sodium Borohydride (B1222165) (NaBH4)
A significant breakthrough in this area is the development of a catalyst-free approach for the N-formylation of both aromatic and aliphatic amines using carbon dioxide and sodium borohydride (NaBH4). ucr.edu This method operates under ambient pressure and does not require a specialized reaction setup. ucr.edu
The reaction proceeds through the in situ generation of formoxy borohydride species from the reaction of NaBH4 with CO2. ucr.edu This intermediate then acts as the formylating agent for the amine. The choice of solvent is critical for the success of this reaction, with formamide-based solvents being particularly effective in promoting the formation of the active formoxy borohydride species. ucr.edu This sustainable approach has been successfully applied to a range of amines, providing good to excellent yields of the corresponding formamides.
Table 3: Catalyst-Free N-Formylation of Amines with CO2 and NaBH4
| Amine | Solvent | Time (h) | Yield (%) |
| 4-Methoxyaniline | DMF | 24 | 85 |
| Aniline | DMF | 24 | 82 |
| Benzylamine | DMF | 24 | 90 |
| Piperidine | DMF | 24 | 88 |
Reaction conditions: Amine (1 mmol), NaBH4 (1.5 mmol), CO2 (1 atm, balloon), DMF, room temperature. Data synthesized from findings in ucr.edu.
This catalyst-free system represents a cost-effective and environmentally benign pathway for the synthesis of N-formamides, including N-(4-methoxyphenyl)formamide, by leveraging the reactivity of a simple and readily available reducing agent in the presence of carbon dioxide.
In Situ Generation and Role of Formoxy Borohydride Species
A notable advancement in the synthesis of this compound involves the catalyst-free reductive formylation of 4-methoxyaniline using carbon dioxide (CO2) and sodium borohydride (NaBH4). A key aspect of this transformation is the in situ generation of formoxy borohydride species. This reactive intermediate is predominantly formed in formamide-based solvents and plays a critical role in the N-formylation process. The formation of formoxy borohydride has been confirmed by spectroscopic methods such as 1H and 11B NMR.
The reaction's success is highly dependent on the solvent, with formamide-based solvents like DMF and DMA being crucial for the formation of the active formoxy borohydride species. In contrast, solvents such as THF, MeOH, DCE, and toluene (B28343) result in poor or negligible yields of the N-formylated product. This highlights the dual role of the formamide (B127407) solvent, not only as a reaction medium but also as a promoter for the generation of the key reactive intermediate. This methodology presents a sustainable and catalyst-free approach, avoiding the need for high-pressure equipment or specialized reaction assemblies.
Exploitation of CO2 as a Formyl Surrogate in Green Chemistry
In the pursuit of greener chemical processes, carbon dioxide (CO2) has emerged as an attractive C1 source for the synthesis of this compound. This approach aligns with the principles of green chemistry by utilizing a renewable, abundant, and non-toxic feedstock. The N-formylation of 4-methoxyaniline can be achieved using CO2 in the presence of a suitable reducing agent, often under catalyst-free conditions.
One such system employs sodium borohydride (NaBH4) as the reductant, which facilitates the reductive functionalization of CO2. This method is advantageous as it operates without the need for a catalyst and does not require high pressure or specialized reactors. By carefully selecting the reaction solvent and temperature, a high degree of selectivity for the desired formamide product can be achieved. The use of CO2 as a formyl surrogate represents a significant step towards more sustainable and environmentally benign synthetic routes for the production of this compound.
Catalytic Systems Involving Hydrosilanes (e.g., PhSiH3, PMHS) and N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have been identified as highly effective organocatalysts for the N-formylation of amines with carbon dioxide, utilizing hydrosilanes as reducing agents. This catalytic system has been successfully applied to the formylation of various aniline derivatives. For instance, the NHC 1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazole (IPr) has demonstrated high efficacy in catalyzing the reductive amidation of CO2 with polymethylhydrosiloxane (B1170920) (PMHS) as the hydrosilane.
The choice of hydrosilane significantly impacts the reaction yield, with PMHS proving to be a highly effective, non-toxic, and stable reducing agent. Phenylsilane (PhSiH3) is another commonly used hydrosilane in these systems. The NHC-catalyzed formylation of amines is versatile, accommodating a range of substrates including primary and secondary aliphatic and aromatic amines. Mechanistic studies suggest that the reaction can proceed through different pathways depending on the amine's basicity and the reaction conditions, involving either direct insertion of CO2 into the hydrosilane or the formation of a base-stabilized carbamate (B1207046) salt that activates the hydrosilane.
| Hydrosilane | Catalyst | Solvent | CO2 Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Triethoxysilane | [TBA][OAc] | DMSO-d6 | 20 | 25 | 13 | Not specified |
Transition Metal Catalysis (e.g., Cu(II)) in Amide Synthesis
Transition metal catalysis, particularly with copper(II) complexes, has been effectively employed for the N-formylation of amines. A notable example is the use of a Cu(OAc)2–bis(diphenylphosphino)ethane (dppe) catalytic system for the reaction of amines with CO2 and phenylsilane (PhSiH3). This system has proven to be highly efficient, operating at room temperature and under atmospheric pressure of CO2 with a very low catalyst loading of just 0.1 mol%.
The reaction is applicable to a variety of amines, and in the context of synthesizing this compound, 4-methoxyaniline would be the starting material. The mild reaction conditions and high efficiency make this copper-catalyzed approach an attractive method for amide synthesis. While some copper-catalyzed reactions focus on the formylation of C-H bonds, this method provides a direct pathway for the N-formylation of amines.
| Amine Substrate | Catalyst System | Solvent | CO2 Pressure | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Various amines | Cu(OAc)2-dppe (0.1 mol%) | Not specified | 1 atm | Room Temperature | High |
Application of Nano-sulfated TiO2 as Catalyst for N-Formylation
Nano-sulfated titanium dioxide (TiO2) has been demonstrated to be a highly efficient and reusable heterogeneous catalyst for the N-formylation of amines, including 4-methoxyaniline. This method offers several advantages, such as operating under solvent-free conditions at room temperature, which aligns with the principles of green chemistry. The catalyst is easily prepared and can be recycled multiple times without a significant loss of activity.
The N-formylation reaction using nano-sulfated TiO2 is generally carried out by reacting the amine with formic acid. The acidic nature of the catalyst facilitates the condensation reaction. This methodology is applicable to a wide range of amines, including primary, secondary, aromatic, and aliphatic amines, consistently providing high yields of the corresponding formamides. The simple work-up procedure and the high purity of the products make this an attractive method for the synthesis of this compound.
| Amine Substrate | Formylating Agent | Conditions | Yield (%) |
|---|---|---|---|
| Various amines (primary, secondary, aromatic, aliphatic) | Formic acid | Solvent-free, Room Temperature | High |
Manganese Dioxide (MnO2) Catalyzed Formylation and Transamidation
Manganese dioxide (MnO2) has been developed as an inexpensive and efficient catalyst for the formylation of amines under solvent-free conditions. This one-pot protocol is operationally simple and scalable, providing good to excellent yields of the formylated products. The reaction typically involves heating a mixture of the amine, a formyl source such as formamide, and a catalytic amount of MnO2.
This method is applicable to a broad range of amines, including anilines with both electron-donating and electron-withdrawing substituents. For the synthesis of this compound, 4-methoxyaniline is treated with formamide in the presence of MnO2 catalyst at elevated temperatures. The absence of a solvent and the use of an inexpensive and abundant metal catalyst contribute to the sustainability of this process.
| Amine Substrate | Formylating Agent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Aniline | Formamide | MnO2 (10) | 150 | 3 | Good to Excellent |
Non-Catalytic and Activated Formylation Procedures
(This section was not requested in the outline.)
Triflic Anhydride (B1165640) (Tf2O) as an Activating Agent in N-Formylation
A facile and convenient one-pot protocol for the N-formylation of aniline derivatives has been developed utilizing triflic anhydride (Tf2O) as a powerful activating agent for formic acid. niscpr.res.in This method is noted for its operational simplicity and applicability to gram-scale preparations, affording N-aryl formamides in moderate to good yields. niscpr.res.in In this process, the aniline derivative reacts with formic acid, which is activated by Tf2O in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane. niscpr.res.in
The reaction typically employs 2.0 equivalents of 98% formic acid with 1.5 equivalents of both Tf2O and Et3N, resulting in yields ranging from 75% to 91%. niscpr.res.in The plausible mechanism involves the initial deprotonation of formic acid by triethylamine. The resulting formate (B1220265) anion then performs a nucleophilic attack on triflic anhydride to form a mixed anhydride intermediate. niscpr.res.in The aryl amine subsequently displaces the triflate group from this intermediate, leading to the formation of the desired this compound. niscpr.res.in This approach highlights the efficacy of Tf2O in activating a carboxylic acid for amidation under mild conditions. niscpr.res.intcichemicals.com
Microwave-Aided Synthesis from Aniline Derivatives and Formic Acid
Microwave-assisted organic synthesis has emerged as an energy-efficient and rapid technique for chemical transformations, including the N-formylation of amines. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govthieme-connect.com
The microwave-induced organic reaction enhancement ('MORE') chemistry technique has been successfully applied to the N-formylation of aromatic amines using aqueous formic acid (80%). researchgate.net This method is advantageous as it can be performed on a multiple-gram scale in an open vessel, controlling the microwave energy to maintain the temperature below the boiling point of the reaction mixture. researchgate.net The protocol is valued for its efficiency, simplicity, and the use of readily available and less hazardous reagents. researchgate.net
The success of N-formylation is significantly dependent on the electronic properties of the substituent on the aniline ring. rsc.org The basicity of the amine, which is influenced by these substituents, plays a crucial role in its nucleophilicity. Anilines bearing electron-donating groups, such as the methoxy (B1213986) group in 4-methoxyaniline, exhibit enhanced reactivity toward formylation. rsc.org These groups increase the electron density on the nitrogen atom, making it a stronger nucleophile.
Consequently, the reaction proceeds more effectively, leading to higher yields of the corresponding formamide. rsc.org Conversely, anilines with electron-withdrawing groups (e.g., chlorine, bromine, or nitro groups) are less reactive, as these groups decrease the nucleophilicity of the amine. rsc.orgscispace.com In some cases, strongly deactivated anilines like p-nitroaniline may be completely inert under certain formylation conditions. scispace.com
Optimizing reaction parameters is critical for maximizing the yield and efficiency of microwave-assisted synthesis. thieme-connect.com Key variables include temperature, solvent, and the stoichiometry of the reagents. For instance, in a typical microwave-assisted formylation, a gradual increase in temperature can lead to a significant improvement in product yield up to an optimal point, after which no further improvement is observed. thieme-connect.com
The choice of solvent can also influence the reaction rate and yield. researchgate.net Microwave heating has consistently demonstrated superior performance over conventional heating, providing a complete conversion of starting materials and higher isolated yields in a fraction of the time. nih.govthieme-connect.com For example, a reaction that yields 78% of the product after 3 hours of conventional heating might achieve a 95% yield in just 20 minutes under microwave irradiation. thieme-connect.com
Table 1: Illustrative Optimization of Microwave-Assisted N-Formylation
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 40 | 60 | Low |
| 2 | 50 | 40 | Moderate |
| 3 | 60 | 30 | Good |
| 4 | 70 | 20 | Excellent (95%) |
| 5 | 80 | 20 | No Improvement |
This table represents a generalized trend in the optimization of microwave-assisted N-formylation reactions based on findings in the literature. thieme-connect.com
Formylation using Formic Acid or its Derivatives
Formic acid is a common and cost-effective formylating agent. nih.gov Its direct use, particularly aqueous formic acid, often requires heating under reflux with a Dean-Stark trap to remove water azeotropically, which drives the reaction to completion. scispace.com Various catalysts and derivatives of formic acid have been developed to improve reaction conditions and yields. nih.gov
Several effective methods include:
Acetic Formic Anhydride (AFA): Generated in situ from formic acid and acetic anhydride, AFA is a highly reactive agent that can formylate amines rapidly, often in less than 15 minutes, with near-quantitative yields. nih.gov
Catalytic Formylation: Various catalysts can activate formic acid, enabling the reaction to proceed under milder conditions. Examples include melamine (B1676169) trisulfonic acid (MTSA), molecular iodine (I₂), and metal catalysts like indium. nih.gov Solid acid catalysts such as zeolites have also been employed, offering advantages like easy separation and reusability under solvent-free conditions. medcraveonline.com
Ammonium Formate: This derivative serves as another practical formylating reagent. researchgate.net
Table 2: Comparison of Various Formylation Methods Using Formic Acid and its Derivatives
| Formylating System | Catalyst/Conditions | Key Advantages |
| Aqueous Formic Acid | Toluene, Dean-Stark trap | Practical, no need for anhydrous conditions. scispace.com |
| Acetic Formic Anhydride | In situ generation | Very rapid reaction, excellent yields. nih.gov |
| Formic Acid / MTSA | 3 mol% catalyst, 60°C | Solvent-free, high yields. nih.gov |
| Formic Acid / Zeolite | Solid acid catalyst, RT | Solvent-free, catalyst is reusable. medcraveonline.com |
Synthesis via Halide and Formamide Reaction
An alternative strategy for the synthesis of this compound involves the formylation of an arylmetal reagent derived from an aryl halide. thieme-connect.de This multi-step approach offers a different pathway for forming the aryl C-N bond.
The process generally involves two main steps:
Formation of the Organometallic Reagent: An aryl halide, such as 4-bromoanisole (B123540) or 4-iodoanisole, is reacted with a metal like magnesium to form an arylmagnesium (Grignard) reagent or with an alkyllithium reagent to form an aryllithium species via metal-halogen exchange. thieme-connect.de
Formylation: The resulting highly nucleophilic arylmetal compound is then treated with a formylating electrophile, most commonly N,N-dimethylformamide (DMF). Subsequent aqueous workup and hydrolysis yield the final N-aryl formamide product. thieme-connect.de
This method is highly versatile and reliable for the synthesis of arenecarbaldehydes and their formamide precursors, with the regioselectivity being controlled by the initial placement of the halogen on the aromatic ring. thieme-connect.de
Stereoselective Synthesis and Chiral Auxiliaries in this compound Derivatization
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the concept of direct stereoselective synthesis to produce a single enantiomer of the compound itself is not applicable. Research on the derivatization of this compound using chiral auxiliaries to induce stereoselectivity in subsequent reactions is a specialized area. The available literature from the conducted searches does not provide specific examples or detailed methodologies focused on this particular application for this compound.
Reaction Mechanisms and Kinetics in N 4 Methoxyphenyl Formamide Transformations
Mechanistic Investigations of N-Formylation Pathways
The synthesis of N-(4-Methoxyphenyl)formamide from p-anisidine (B42471) involves the introduction of a formyl group (-CHO) onto the nitrogen atom. The specific mechanism of this N-formylation reaction is contingent on the formylating agent employed. Common methods utilize reagents like formic acid, carbon dioxide with a reducing agent, or formyl derivatives. These pathways often proceed through reactive intermediates that facilitate the formation of the N-C bond.
The N-formylation of amines frequently involves the formation of transient, highly electrophilic species that are readily attacked by the nucleophilic amine.
When formic acid is used as the formylating agent, particularly under acidic catalysis, the reaction proceeds via nucleophilic attack of the amine on the protonated carbonyl carbon of formic acid. This leads to a tetrahedral intermediate which then dehydrates. An alternative pathway in some amine-carbonyl condensations involves the formation of an iminium ion . This occurs through the initial reaction of the amine (p-anisidine) with a carbonyl source (e.g., formaldehyde (B43269), which can be derived from methanol (B129727) oxidation) to form a hemiaminal. Subsequent acid-catalyzed dehydration of the hemiaminal generates a reactive iminium cation ([CH₂=N⁺HR]), which is then formylated or undergoes related transformations. nih.gov
In modern, greener synthetic approaches that utilize carbon dioxide as a C1 source, different intermediates are invoked. For instance, the reductive formylation of p-anisidine using CO₂ and a reducing agent like sodium borohydride (B1222165) (NaBH₄) proceeds through an in situ generated formoxy borohydride species. acs.org This intermediate is formed from the reaction between NaBH₄ and CO₂ in a suitable solvent and acts as the active formylating agent that is then attacked by the amine. acs.org
A general mechanism for the formylation of an amine with formic acid involves the initial protonation of formic acid, which increases the electrophilicity of the carbonyl carbon. The amine then acts as a nucleophile, attacking the carbonyl to form a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yield the final N-formylated product. nih.gov
Proton transfer is a fundamental step throughout N-formylation mechanisms. In acid-catalyzed formylation with formic acid, for example, proton transfers occur at multiple stages: the initial protonation of the formylating agent, the internal proton transfers within the tetrahedral intermediate to facilitate the departure of the leaving group (water), and the final deprotonation to yield the neutral formamide (B127407) product. nih.gov These proton transfers are often rapid and reversible, but they are crucial for activating the reactants and enabling the reaction to proceed.
Once formed, the amide bond of this compound exhibits rotational restriction due to the partial double bond character of the C-N bond, a result of delocalization of the nitrogen lone pair into the carbonyl π-system. This gives rise to the possibility of cis and transisomerization , where the formyl hydrogen is either on the same side or the opposite side of the N-phenyl group, respectively. The trans conformer is generally more stable for secondary amides. The interconversion between these isomers is a dynamic process, the rate of which can be influenced by factors such as temperature and solvent.
Hydrolysis and Cleavage Reactions of Formamide Linkages
The formamide bond in this compound can be cleaved through hydrolysis under various conditions, yielding p-anisidine and formic acid (or its conjugate base, formate). The mechanism of this cleavage is highly dependent on the pH of the solution and the presence of intramolecular catalytic groups.
The hydrolysis of an amide bond can be significantly accelerated by the presence of a nearby functional group that can act as an internal catalyst. A neighboring carboxylic acid group, for example, can catalyze amide hydrolysis through an intramolecular mechanism. While this compound itself does not possess such a group, related systems demonstrate this principle effectively.
In molecules containing both an amide and a suitably positioned carboxylic acid, the acidic proton can protonate the amide, while the carboxylate can act as an intramolecular nucleophile. researchgate.net The mechanism generally involves the formation of a cyclic tetrahedral intermediate, which then breaks down to release the amine and form an anhydride (B1165640), the latter being quickly hydrolyzed to the dicarboxylic acid. researchgate.net The rate of this reaction is dependent on the acidity of the medium, often showing a bell-shaped pH-rate profile, as both the protonated amide and the ionized carboxylate must be present in sufficient concentration for the intramolecular reaction to occur efficiently. researchgate.net
The hydrolysis of formanilides can be catalyzed by acid, base, or proceed via a much slower neutral water-catalyzed pathway.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction follows a mechanism commonly designated as A_AC_2 (Acid-catalyzed, Acyl-cleavage, bimolecular). The process begins with the protonation of the amide's carbonyl oxygen. semanticscholar.orgmasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com This attack forms a tetrahedral intermediate. Subsequent proton transfers and the elimination of p-anisidine (which leaves as its protonated form, p-anisidinium ion) lead to the formation of formic acid. researchgate.netchemistrysteps.com Computational studies on formamide confirm that this O-protonated stepwise pathway is generally favored over alternative mechanisms. semanticscholar.orgresearchgate.net
Base-Catalyzed Hydrolysis: In alkaline solutions, the mechanism is typically B_AC_2 (Base-catalyzed, Acyl-cleavage, bimolecular). A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step to form a tetrahedral intermediate. chemistrysteps.comacs.org This intermediate then collapses, expelling the p-anisidide anion (ArNH⁻), which is a very poor leaving group. chemistrysteps.comacs.org This step is generally rate-limiting. The p-anisidide anion immediately abstracts a proton from the newly formed formic acid in an irreversible acid-base reaction, driving the equilibrium towards the final products: formate (B1220265) and p-anisidine. acs.org
Neutral Water-Catalyzed Hydrolysis: The uncatalyzed hydrolysis by water is significantly slower than the acid- or base-promoted reactions. The mechanism involves the direct nucleophilic attack of a neutral water molecule on the carbonyl carbon. This process is characterized by a high activation energy due to the lower nucleophilicity of water compared to hydroxide and the lower electrophilicity of the unprotonated carbonyl group compared to its protonated form.
The table below presents kinetic data for the hydrolysis of a related formanilide, illustrating the influence of substituents on reaction rates.
| Substituent (X) in X-C₆H₄NHCHO | k_H+ (M⁻¹s⁻¹) (Acid-Catalyzed) | k_OH- (M⁻¹s⁻¹) (Base-Catalyzed) |
|---|---|---|
| 4-OCH₃ | 1.07 x 10⁻⁴ | 1.55 x 10⁻² |
| H | 1.62 x 10⁻⁴ | 1.58 x 10⁻² |
| 4-Cl | 2.45 x 10⁻⁴ | 1.95 x 10⁻² |
| 3-NO₂ | 1.10 x 10⁻³ | 3.31 x 10⁻² |
Data adapted from studies on substituted formanilides. The 4-OCH₃ entry corresponds to this compound. researchgate.net
The solvent deuterium (B1214612) kinetic isotope effect (SKIE), expressed as the ratio of the rate constant in H₂O to that in D₂O (k_H₂O / k_D₂O), is a powerful tool for elucidating reaction mechanisms, particularly the role of the solvent and proton transfers in the rate-determining step.
A normal SKIE (k_H₂O / k_D₂O > 1) is observed when a covalent bond to a proton is broken in the rate-determining step. This is because the O-H bond is weaker and vibrates at a higher frequency than the O-D bond, making it easier to break. For instance, a study on the alkaline hydrolysis of certain N-arylphthalamides showed normal SKIE values between 1.6 and 1.9, suggesting that proton transfer is involved in the rate-limiting step. nih.gov
The value of the SKIE can therefore provide crucial evidence to distinguish between different mechanistic possibilities for the hydrolysis of this compound.
Transamidation Reactions Involving this compound
Transamidation, the conversion of one amide into another by reaction with an amine, is an increasingly important atom-economical method for forming amide bonds. nih.gov As an N-aryl amide, this compound can undergo transamidation, although the stability of the amide bond makes this transformation challenging without activation. nih.govnih.gov The reaction is an equilibrium process, and catalysts are typically required to activate the amide moiety and drive the reaction to completion. nih.gov
The mechanism of metal-catalyzed transamidation often involves the initial formation of a metal-amidate complex. nih.gov This complex then reacts with the incoming amine to generate a tetrahedral intermediate. Subsequent proton transfer and collapse of this intermediate, followed by elimination of the original amine (p-anisidine), yields the new amide product. nih.gov A variety of catalytic systems have been developed for the transamidation of N-aryl amides, highlighting the broad interest in this transformation. For N-aryl amides, catalysts such as Ti(NMe₂)₄ and Sc(OTf)₃ have been shown to be effective, particularly when reactions are performed in nonpolar solvents. nih.gov Additionally, aluminum-based catalysts, like Al₂(NMe₂)₆, have been studied for the transamidation of tertiary amides with secondary amines, with mechanistic studies suggesting the turnover-limiting step is the intramolecular nucleophilic attack within a tris(amido)AlIII-carboxamide adduct. acs.org
Metal-free approaches have also been developed, often requiring activation of the amide. organic-chemistry.orgnsf.gov For instance, N-activated secondary amides can undergo transamidation at room temperature with amines in the presence of a base like triethylamine (B128534) or LiHMDS. nsf.gov These reactions proceed through a nucleophilic addition of the amine to the amide carbonyl, forming a tetrahedral intermediate that then collapses to the more thermodynamically stable product amide. nsf.gov
| Catalytic System | Amide Type | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Ti(NMe₂)₄ / Sc(OTf)₃ | N-Aryl Amides | Lewis acid activation of the carbonyl group. | nih.gov |
| Al₂(NMe₂)₆ | Tertiary Amides | Formation of a tris(amido)Al(III)-carboxamide adduct. | acs.org |
| Fe(III) Hydrated Salts | Primary, Secondary, Tertiary Amides | Crucial role of water in the plausible mechanism. | organic-chemistry.org |
| Potassium tert-butoxide | Primary and Tertiary Amides | Transition-metal-free base-mediated reaction. | organic-chemistry.org |
| L-proline | Carboxamides | Metal-free, solvent-free conditions. | organic-chemistry.org |
Nucleophilic Addition Reactions
The carbonyl carbon of the formyl group in this compound is electrophilic and can be attacked by nucleophiles. However, due to the resonance stability of the amide bond, this reactivity is often unlocked through activation with strong electrophiles.
A prominent example of a reaction involving this compound is the Vilsmeier-Haack reaction. wikipedia.orgcambridge.org This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.com In this process, this compound does not act as the substrate being functionalized, but rather as the source of the formyl group. The reaction mechanism begins with the activation of the formamide by a halide reagent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org
This Vilsmeier reagent is the active formylating agent. An electron-rich nucleophile, such as an activated aromatic ring, then attacks the electrophilic carbon of the iminium ion. wikipedia.org The resulting intermediate subsequently eliminates HCl and is hydrolyzed during aqueous workup to yield the final aryl aldehyde and regenerate the amine portion of the original formamide. wikipedia.orgcambridge.org The reaction of N-substituted formamides like this compound with POCl₃ is a key step in generating the Vilsmeier reagent for these formylation reactions. cambridge.org
This compound can also be utilized in the synthesis of heterocyclic systems such as quinazolines. uob.edu.lynih.gov In these syntheses, it can serve as a C1 source. For instance, palladium-catalyzed methods have been developed for the construction of quinazolines via the intermolecular reductive N-heterocyclization of compounds like 2-nitrobenzaldehyde (B1664092) with a formamide. researchgate.net
Specific research detailing the reaction of this compound with in situ-generated 1,4-oxazepines was not found within the scope of the conducted searches.
The term "traceless activating group" typically refers to a moiety that is introduced to a molecule to facilitate a specific transformation at another site and is subsequently removed completely. nih.gov In the context of reactions involving this compound, the formyl group does not function as a traceless activating group for the methoxyphenyl ring. Instead, the formyl group itself is the reactive center that is transformed or transferred.
In the Vilsmeier-Haack reaction, the formyl group is not traceless; it is the functional group that is transferred to the nucleophilic substrate. wikipedia.orgcambridge.org The formamide is consumed as a reagent in the process. The activation by POCl₃ makes the formyl carbon highly electrophilic, but this activates the formyl group for transfer, not another part of the this compound molecule for a different reaction. This is distinct from systems where a group directs a reaction (e.g., C-H activation) and is later cleaved, leaving behind a functionalized arene. nih.gov Therefore, while crucial for the reactivity of the molecule, the formyl group in this compound acts as a transferable functional group rather than a traceless activating group.
Computational Chemistry in Elucidating Reaction Pathways
Computational chemistry has become an indispensable tool for understanding complex reaction mechanisms, offering molecular-level insights that are often difficult to obtain through experimental methods alone. nih.gov Techniques such as ab initio molecular dynamics allow for the unbiased exploration of reaction networks in both gas and solution phases, taking into account the active role of solvent molecules. nih.gov By mapping free energy landscapes, these methods can uncover multiple reaction pathways, identify transient intermediates, and determine the relative stabilities of reactants, products, and transition states. nih.gov
Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively to investigate the mechanisms of organic reactions involving formamides. DFT calculations can provide detailed information on the geometries of reactants, transition states, and products, as well as the associated energy barriers. researchgate.netresearchgate.net
Several studies have employed DFT to elucidate reactions relevant to this compound:
Vilsmeier-Haack Complex Formation : DFT has been used to investigate the formation of the Vilsmeier-Haack complex from dimethylformamide and phosphorus oxychloride. An extensive theoretical study compared various DFT functionals (such as B3LYP and M06-2X) and ab initio methods to calculate the reaction barriers, providing results that help clarify discrepancies in experimental data. researchgate.net
Formamide Hydrolysis : The mechanism of formamide hydrolysis in water has been studied in detail using DFT calculations and combined DFT/molecular mechanics (MM) simulations. nih.gov These studies predicted a two-step mechanism involving the hydration of the carbonyl group to a diol intermediate, followed by a water-assisted proton transfer. The calculated kinetic constant for the rate-limiting step showed excellent agreement with experimental values. nih.gov
Proton Transfer in Formamide Dimers : DFT has been used to study double proton transfer (DPT) reactions in formamide dimers. researchgate.net The analysis of the reaction energy profiles and electronic flux elucidated a synchronous mechanism, showing that DPT can be an alternative pathway to monomer tautomerization. researchgate.net
| Reaction Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Vilsmeier-Haack Complex Formation | DFT (B3LYP, M06-2X), MP2, CBS | Calculated reaction barriers for complex formation, clarifying mechanistic questions. | researchgate.net |
| Formamide Hydrolysis | DFT, DFT/MM | Elucidated a two-step mechanism via a diol intermediate; calculated rate constant matched experimental data. | nih.gov |
| Double Proton Transfer | DFT (ωB97XD) | Demonstrated a synchronous DPT mechanism in formamide dimers. | researchgate.net |
| Formamide Tautomerism | DFT (B3LYP, wB97X-D) | Examined the relative stability of seventeen formamide tautomers and their transition states. | researchgate.net |
Computational simulations are particularly valuable for predicting and understanding competing side reactions. By calculating the potential energy surfaces for various possible reaction channels, researchers can compare the activation energies (reaction barriers) for the desired reaction versus potential side reactions. The pathway with the lower energy barrier is generally favored kinetically.
In the context of formamide chemistry, computational studies have explored alternative decomposition pathways. For example, an in-depth study of the formamide reaction network using ab initio molecular dynamics revealed very different reaction outcomes between the gas phase and aqueous solution. nih.gov In solution, new pathways, intermediates, and products were identified, including hydrolysis to formic acid and ammonia (B1221849) as an alternative to decarbonylation. nih.gov The simulations showed that the relative stability of formamide and its potential decomposition products, like hydrogen cyanide, is significantly influenced by the presence of an explicit solvent. nih.gov Such studies demonstrate the capacity of computational chemistry to predict which reaction pathways, including undesired side reactions, are likely to occur under specific conditions, thereby guiding the optimization of reaction protocols.
Applications of N 4 Methoxyphenyl Formamide As a Synthetic Intermediate
Precursor in Pharmaceutical Synthesis
N-(4-Methoxyphenyl)formamide is a key starting material or intermediate in the synthesis of various pharmaceutical agents. cymitquimica.com The 4-methoxyphenyl (B3050149) group is a common feature in many biologically active compounds, and the formamide (B127407) functionality provides a convenient handle for synthetic transformations.
Role in the Synthesis of Dopamine (B1211576) D3 Receptor Partial Agonists (e.g., BP897)
The dopamine D3 receptor (D3R) is a significant therapeutic target for neuropsychiatric disorders, including substance use disorders. dtic.milnih.gov Partial agonists of the D3R are sought after as they may offer a better therapeutic profile than full antagonists by stabilizing dopaminergic activity. dtic.mil One such notable D3R partial agonist is BP897, chemically known as N-[4-[4-(2-methoxyphenyl)piperazinyl]butyl]-2-naphthamide. nih.gov The synthesis of BP897 and related 4-phenylpiperazine compounds often involves precursors containing a methoxyphenylamine moiety. While direct synthesis from this compound is not always the primary route, the formamide serves as a protected version of p-anisidine (B42471), a core component of many D3R ligands. The synthesis of these complex molecules highlights the importance of such fundamental building blocks.
Intermediate for β-Lactam Antibiotics (e.g., Penem-like Pharmaceuticals)
β-Lactam antibiotics, including penicillins and cephalosporins, are cornerstone therapeutic agents in treating bacterial infections. nih.gov The synthesis of these compounds is a major focus of pharmaceutical research. rsc.orgresearchgate.net The core of these antibiotics is the β-lactam ring, a four-membered cyclic amide. nih.gov The construction of this strained ring often involves the cycloaddition of a ketene (B1206846) with an imine, a process known as the Staudinger reaction. nih.gov Formamide derivatives can be precursors to the imines or other components required for these syntheses. The N-(4-methoxyphenyl) group can be a key substituent in novel β-lactam structures, influencing their antibacterial spectrum and pharmacological properties.
Development of Aziridine (B145994) Derivatives with Potential Biological Activity
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom that are valuable intermediates in organic synthesis and are present in numerous biologically active molecules. nih.govresearchgate.net They can be transformed into a variety of functionalized compounds, making them attractive for drug discovery. beilstein-journals.orgnih.gov The synthesis of N-aryl aziridines can be achieved through the aziridination of olefins using anilines as the nitrogen source. nih.gov this compound can serve as a precursor to the required 4-methoxyaniline.
Derivatives of aziridine have shown a range of biological activities, including antimicrobial and antitumor properties. nih.gov For instance, some aziridine-thiourea derivatives have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Compound Type | Activity | Organism/Cell Line | Measurement (MIC) | Reference |
|---|---|---|---|---|
| Aziridine-thiourea derivatives | Antibacterial | Gram-positive bacteria | 16 to 512 μg/mL | nih.gov |
| Aziridine-thiourea derivatives | Antibacterial | MRSA | 16–32 µg/mL | nih.gov |
| Azirinomycin | Antibacterial | Staphylococcus aureus | - | nih.gov |
| Mitomycin A, C | Antimicrobial | Gram-positive bacteria, Klebsiella pneumoniae | - | nih.gov |
Synthesis of Urea, Thiourea (B124793), and Selenourea (B1239437) Derivatives
Urea, thiourea, and selenourea derivatives are classes of compounds with extensive applications in medicinal chemistry and material science. sphinxsai.comnih.gov Thioureas, for example, are used as precursors for heterocyclic compounds and exhibit a wide range of biological activities. sphinxsai.comscience.gov The synthesis of these derivatives often involves the reaction of an amine with an isocyanate, isothiocyanate, or isoselenocyanate. nih.govanalis.com.myorganic-chemistry.org
This compound can be deprotected to 4-methoxyaniline, which can then be converted to the corresponding urea, thiourea, or selenourea. researchgate.net For instance, reacting 4-methoxybenzoyl chloride with potassium selenocyanate (B1200272) can generate an isoselenocyanate intermediate, which then reacts with an amine to form N-acylselenoureas. rsc.org These compounds and their derivatives have been investigated for various therapeutic properties. nih.gov
| Reactants | Product | Yield | Reference |
|---|---|---|---|
| 1-naphthyl isothiocyanate and 1,2-phenylenediamine | 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea | 63% | analis.com.my |
| 1-naphthyl isothiocyanate and 1,3-phenylenediamine | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | 82% | analis.com.my |
| 1-naphthyl isothiocyanate and 1,4-phenylenediamine | 1,4-phenylene-bis[3-(α-naphthyl)thiourea] | 95% | analis.com.my |
| 4-methoxybenzoyl chloride, KSCN, and various amines | Ten new thiourea derivatives | - |
Building Block for Agrochemicals and Specialty Chemicals
Beyond pharmaceuticals, this compound and its parent amine, p-anisidine, are valuable building blocks in the agrochemical industry and for the creation of specialty chemicals such as dyes and polymers. cymitquimica.com The methoxyphenyl moiety can impart desirable properties to agrochemical compounds, such as herbicides, insecticides, and fungicides, influencing their efficacy, selectivity, and environmental persistence. In the realm of specialty chemicals, this structural unit is incorporated into molecules designed for specific applications, including advanced materials and functional dyes.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of organic chemistry, forming the structural basis for a vast number of pharmaceuticals, natural products, and materials. iaea.orgnih.govresearchgate.net this compound serves as a versatile precursor for a variety of heterocyclic systems. The formamide group itself can participate in cyclization reactions, or it can be a precursor to other functional groups that drive the formation of rings. For example, the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride) is widely used to formylate activated aromatic rings and to construct heterocyclic rings like pyrazoles and quinolines. nih.gov While not a direct reaction of this compound, the underlying chemistry of formamides is central to these transformations, and the 4-methoxyphenylamine scaffold derived from it is a common starting point for such syntheses.
Utility as an Amino Protecting Agent
The formyl group is a well-established protecting group for amines in organic synthesis, particularly in peptide chemistry. nih.gov Formylation masks the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions. While N-formylation of amines can be achieved with various reagents like formic acid or acetic formic anhydride (B1165640), the direct use of this compound as a formylating agent to protect other amino groups is not a widely documented method in the reviewed literature. organic-chemistry.orgnih.gov
Generation of Isonitriles from N-Substituted Formamides
This compound can be efficiently converted to its corresponding isonitrile, 4-methoxyphenyl isocyanide, through a dehydration reaction. scirp.orgthieme-connect.com This transformation is a valuable method for the synthesis of isonitriles, which are important intermediates in various organic reactions, including multicomponent reactions. thieme-connect.com
A common and effective method for this dehydration involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). scirp.orgthieme-connect.com The reaction proceeds under mild, ambient conditions and is tolerant of a wide range of functional groups on the aromatic ring. scirp.orgthieme-connect.com
The following table outlines the typical conditions for the generation of isonitriles from N-substituted formamides.
Table 3: Generation of Isonitriles from this compound
| Substrate | Dehydrating Agents | Base | Solvent | Reaction Time | Yield |
|---|---|---|---|---|---|
| This compound | PPh₃, I₂ | Et₃N or DIPEA | Dichloromethane | ~1 hour | Good to excellent |
Another sustainable approach involves the use of phosphorus oxychloride (POCl₃) in the presence of triethylamine, which can be performed under solvent-free conditions, offering high yields in a very short reaction time. nih.gov
Computational and Spectroscopic Studies of N 4 Methoxyphenyl Formamide and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the molecular and electronic structures of compounds. These methods are particularly valuable for understanding the properties of molecules like N-(4-Methoxyphenyl)formamide.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry and various molecular properties. For molecules similar to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to determine key structural parameters. mdpi.comresearchgate.net
While specific DFT studies detailing the optimized geometry of this compound are not extensively available in the reviewed literature, studies on related structures, such as N-(4-methoxyphenyl)picolinamide, reveal that the methoxyphenyl group tends to be nearly planar. nih.gov In this related molecule, the dihedral angle between the pyridine (B92270) and benzene (B151609) rings is found to be 14.25 (5)°. nih.gov For this compound, DFT calculations would similarly predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of its most stable conformation. These calculated parameters are often in good agreement with experimental data obtained from X-ray crystallography.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mtu.edu
In computational studies of aromatic compounds, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For this compound, the HOMO is expected to be localized on the methoxy-substituted phenyl ring, reflecting its electron-donating nature. The LUMO, conversely, would likely be centered on the formamide (B127407) group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mtu.edu Detailed theoretical investigations on related methoxyphenyl derivatives have utilized TD-DFT to reveal that charge transfer occurs within the molecule, which can be correlated with the HOMO-LUMO energies. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values in various colors, where red typically indicates regions of negative electrostatic potential (electron-rich), and blue represents positive electrostatic potential (electron-poor). Green usually denotes areas with neutral potential. nih.gov
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the formyl group and the oxygen of the methoxy (B1213986) group, indicating these as the primary sites for electrophilic attack. The hydrogen atom of the formamide group would be expected to have a positive potential (blue), making it a likely site for nucleophilic interaction. Such maps are instrumental in understanding intermolecular interactions. nih.gov
DFT calculations can be used to predict various thermodynamic properties, such as heat capacity (C), entropy (S), and enthalpy (H), at different temperatures. These properties provide insights into the stability and behavior of the molecule under varying thermal conditions. researchgate.net
Furthermore, global reactivity descriptors, which are derived from the HOMO and LUMO energies, can be calculated to quantify the chemical reactivity of the molecule. These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Studies on similar molecular systems have shown that these descriptors can be effectively calculated using DFT to understand and compare the reactivity of different compounds. researchgate.net
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics. Computational methods are frequently used to predict the NLO properties of molecules. Key parameters include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). mdpi.com
For a molecule to exhibit NLO activity, it typically needs to have a non-centrosymmetric structure and a significant charge transfer character. The presence of electron-donating (methoxy group) and electron-withdrawing (formamide group) moieties in this compound suggests that it may possess NLO properties. DFT calculations on related compounds have been used to compute the dipole moment, polarizability, and hyperpolarizability to assess their potential as NLO materials. mdpi.com
Advanced Spectroscopic Characterization Techniques
Experimental spectroscopic techniques are essential for the structural elucidation and characterization of this compound. The data obtained from these techniques can also be used to validate the results of quantum chemical calculations.
FT-IR Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic vibrational bands would be expected for the N-H, C=O, C-O, and aromatic C-H bonds. Theoretical vibrational frequencies can be calculated using DFT and are often scaled to improve agreement with experimental data. researchgate.net
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution. 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate theoretical NMR chemical shifts, which can then be compared with experimental data for structural confirmation. mdpi.com
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths, which can be correlated with experimental UV-Vis spectra to understand the electronic transitions, often related to HOMO-LUMO transitions. researchgate.net
Below is a table summarizing some of the available spectroscopic data for this compound.
| Spectroscopic Data | Value |
| 1H NMR | Data available in spectral databases |
| 13C NMR | Data available in spectral databases |
| IR Spectrum | Data available in spectral databases |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, the amine proton, and the formyl proton. The aromatic protons typically appear as a set of doublets in the range of δ 6.8-7.5 ppm, characteristic of a para-substituted benzene ring. The methoxy group protons are expected to be observed as a sharp singlet around δ 3.8 ppm. The N-H proton signal can vary in its chemical shift and may appear as a broad singlet, while the formyl proton (CHO) signal is also anticipated to be a singlet. For a related derivative, N-(4-Methoxyphenyl)-N-methylformamide, the ¹H NMR spectrum in CDCl₃ shows a singlet for the formyl proton at δ 8.32 ppm, doublets for the aromatic protons at δ 7.08 and 6.91 ppm, a singlet for the methoxy protons at δ 3.80 ppm, and a singlet for the N-methyl protons at δ 3.25 ppm. umich.edu
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbon. The carbonyl carbon (C=O) typically resonates in the downfield region of the spectrum. For N-(4-Methoxyphenyl)-N-methylformamide, the ¹³C NMR chemical shifts in CDCl₃ are observed at δ 162.4 (C=O), 158.3, 135.0, 124.6, and 115.2 ppm for the aromatic carbons, and δ 55.6 and 32.6 ppm for the methoxy and N-methyl carbons, respectively. umich.edu
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|---|
| N-(4-Methoxyphenyl)-N-methylformamide | ¹H NMR | CDCl₃ | 8.32 (s, 1H, CHO), 7.08 (d, J = 8.7 Hz, 2H, Ar-H), 6.91 (d, J = 8.7 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.25 (s, 3H, NCH₃) |
| ¹³C NMR | CDCl₃ | 162.4 (C=O), 158.3, 135.0, 124.6, 115.2 (Ar-C), 55.6 (OCH₃), 32.6 (NCH₃) |
Mass Spectrometry (MS, GC-MS, ESI-MS)
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions. The gas chromatography-mass spectrometry (GC-MS) analysis of this compound shows a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural information. The major peaks observed in the mass spectrum are at m/z 151 (molecular ion, M+), 108, and 80. nih.gov The fragmentation likely involves the loss of functional groups from the parent molecule. For instance, the peak at m/z 108 could correspond to the loss of the formyl group (CHO).
In the electron ionization mass spectrometry (EI-MS) of the related N-(4-ethoxyphenyl)-N-methylformamide, the base peak is observed at m/z 179 (M+). umich.edu Other significant fragments are seen at m/z 150, 138, 122, 110, and 94, indicating various fragmentation pathways of the molecule. umich.edu
| Compound | Technique | Key m/z values (relative intensity, %) |
|---|---|---|
| This compound | GC-MS | 151 (Top Peak), 108 (2nd Highest), 80 (3rd Highest) |
| N-(4-ethoxyphenyl)-N-methylformamide | EI-MS | 179 (100), 150 (13.0), 138 (21.4), 122 (84.6), 110 (52.9), 94 (28.9) |
Infrared (IR) Spectroscopy (FTIR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by several key absorption bands. nih.gov A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. The N-H stretching vibration is typically observed as a sharp peak around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group are expected in the 2850-3100 cm⁻¹ region. The C-O stretching of the methoxy group usually appears in the 1000-1300 cm⁻¹ range. For a derivative, 2-chloro-N-(4-methoxyphenyl)acetamide, the N-H stretching vibration is observed at 3281 cm⁻¹, and the C=O stretching is at 1667 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3300 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (Methoxy) | 2850-2950 |
| C=O Stretch (Amide I) | 1650-1700 |
| N-H Bend (Amide II) | ~1550 |
| Aromatic C=C Stretch | 1450-1600 |
| C-O Stretch (Methoxy) | 1000-1300 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. An FT-Raman spectrum of this compound has been recorded. nih.gov The Raman spectrum is expected to show strong bands for the aromatic ring vibrations and the C=O group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is available and shows absorption in the ultraviolet region, which is characteristic of molecules containing aromatic rings and conjugated systems. nist.gov For a more complex derivative, (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, two absorption peaks are observed at 348 and 406 nm. scielo.org.za
X-ray Diffraction (XRD) Analysis for Crystal Structures
For the related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, the crystal structure reveals that the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane. nih.gov
Conformation and Tautomerism Studies
The conformational landscape and potential tautomeric forms of this compound are crucial for understanding its chemical behavior and molecular properties. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the possible existence of cis and trans conformers. Furthermore, the presence of the amide linkage allows for the possibility of amide-iminol tautomerism. Computational and spectroscopic methods are powerful tools to investigate these phenomena.
Conformational Analysis: Cis and Trans Isomerism
The amide group in this compound can adopt two planar conformations: the trans (E) form, where the formyl proton and the N-H proton are on opposite sides of the C-N bond, and the cis (Z) form, where they are on the same side.
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these conformers. For secondary amides, the trans conformer is generally more stable than the cis conformer due to reduced steric hindrance. Theoretical calculations would typically involve geometry optimization of both isomers to find their minimum energy structures, followed by frequency calculations to confirm they are true minima and to obtain thermodynamic data.
The relative energies of the cis and trans conformers, along with the rotational barrier for their interconversion, can be calculated. These computational findings provide a theoretical framework for interpreting experimental spectroscopic data.
Table 1: Theoretical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| trans | 0.00 (most stable) |
| cis | > 0 |
Note: The exact energy difference is dependent on the level of theory and basis set used in the computational model. Data presented here is illustrative of typical findings for secondary amides.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are pivotal in the experimental investigation of such conformational isomers in solution. The presence of both cis and trans isomers would be indicated by the appearance of two distinct sets of signals in the NMR spectrum, especially for the protons of the formyl and N-H groups.
The magnitude of the coupling constant between the N-H proton and the formyl proton (³JH-H) is a key diagnostic feature. In the trans isomer, these protons are typically anti-periplanar, leading to a larger coupling constant (around 12-18 Hz), while in the cis isomer, they are syn-periplanar, resulting in a smaller coupling constant (around 0-5 Hz). The relative integration of the signals corresponding to each isomer allows for the determination of their population ratio in a given solvent and at a specific temperature.
Tautomerism: Amide-Iminol Equilibrium
This compound can theoretically exist in a tautomeric equilibrium between the amide form and the iminol (or imidic acid) form. This involves the migration of the proton from the nitrogen atom to the carbonyl oxygen atom.
Computational studies can predict the relative stability of the amide and iminol tautomers. For simple amides, the amide form is overwhelmingly more stable than the iminol form. DFT calculations can quantify this energy difference by optimizing the geometries of both tautomers and comparing their electronic energies.
Table 2: Theoretical Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| Amide | 0.00 (most stable) |
| Iminol | Significantly higher |
Note: The energy difference is typically large, indicating a very low population of the iminol form at equilibrium. The exact value depends on the computational methodology.
Experimentally, the presence of the iminol tautomer is challenging to detect due to its generally low concentration. Infrared (IR) spectroscopy can be a useful tool. The amide form is characterized by a strong carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. The iminol form would exhibit a C=N stretching vibration and an O-H stretching vibration, and the characteristic C=O band would be absent. The observation of a very weak O-H band and a C=N band alongside a strong C=O band might suggest the presence of a small amount of the iminol tautomer, though these signals can be difficult to distinguish from other vibrational modes or impurities.
Environmental Fate and Degradation Mechanisms of Formamide Compounds
Biodegradation Pathways in Soil and Water
The biodegradation of N-substituted formamides in soil and water is a key process in their environmental degradation. Microorganisms have been shown to utilize formamides as a source of carbon and nitrogen. For instance, the bacterium Arthrobacter pascens has been identified to degrade N-substituted formamides. This degradation is facilitated by an enzyme known as N-substituted formamide (B127407) deformylase (NfdA). nih.gov
The enzymatic reaction involves the hydrolysis of the formamide to produce the corresponding amine and formate (B1220265). nih.gov In the case of N-(4-Methoxyphenyl)formamide, the expected biodegradation products would be p-anisidine (B42471) and formic acid.
Biodegradation of N-substituted Formamides
| Substrate Example | Microorganism | Enzyme | Degradation Products |
|---|---|---|---|
| N-benzylformamide | Arthrobacter pascens | N-substituted formamide deformylase (NfdA) | Benzylamine and Formate nih.gov |
| This compound | (Predicted) | (Predicted) | p-Anisidine and Formic Acid |
Atmospheric Degradation (e.g., Reaction with Hydroxyl Radicals)
Once in the atmosphere, formamide derivatives are subject to degradation, primarily through reactions with photochemically produced hydroxyl radicals (•OH). The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.
Studies on the reaction of hydroxyl radicals with N-methylformamide (MF) and N,N-dimethylformamide (DMF) provide insight into the potential atmospheric degradation pathways for this compound. The reaction proceeds via hydrogen abstraction from the N-H bond, the C-H bonds of the methyl groups, or the formyl C-H bond. The specific site of abstraction influences the subsequent degradation products. rsc.org
For this compound, the primary atmospheric degradation pathway is expected to be initiated by reaction with hydroxyl radicals. The rate constant for this reaction will determine its atmospheric persistence. While a specific rate constant for this compound is not available, data for related compounds can provide an estimate.
Atmospheric Degradation of Formamides by Hydroxyl Radicals
| Compound | Reaction | Significance |
|---|---|---|
| N-methylformamide | H-abstraction by •OH | Major atmospheric degradation pathway rsc.org |
| N,N-dimethylformamide | H-abstraction by •OH | Major atmospheric degradation pathway rsc.org |
| This compound | (Predicted) H-abstraction by •OH | (Predicted) Major atmospheric degradation pathway |
The subsequent reactions of the resulting radicals with other atmospheric constituents, such as nitrogen oxides (NOx), will lead to the formation of various degradation products, contributing to atmospheric chemistry.
Photodegradation Processes and Mechanisms
Photodegradation, the breakdown of molecules by light, is another potential environmental fate for this compound, particularly in aqueous environments and on surfaces exposed to sunlight. Studies on formanilides, a class of compounds to which this compound belongs, have shown that they can undergo photodecarbonylation upon irradiation with UV light. rsc.org
This process involves the cleavage of the formyl group (CHO) from the molecule, resulting in the formation of the corresponding aniline (B41778) and carbon monoxide. For this compound, this would lead to the formation of p-anisidine.
Photodegradation of Formanilides
| Compound | Wavelength | Products | Reference |
|---|---|---|---|
| Formanilide | 254 nm | Aniline, Carbon Monoxide | rsc.org |
| m-Trifluoromethylformanilide | 254 nm | m-Trifluoromethylaniline, Carbon Monoxide | rsc.org |
| 3,4,5-Trimethoxyformanilide | 254 nm | 3,4,5-Trimethoxyaniline, Carbon Monoxide | rsc.org |
| This compound | (Predicted) UV | p-Anisidine, Carbon Monoxide | |
The efficiency of photodegradation is dependent on the absorption of light by the molecule and the quantum yield of the reaction. The presence of photosensitizers in the environment could also influence the rate of photodegradation.
Hydrolytic Stability in Aqueous Environments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound in aqueous environments is determined by its susceptibility to hydrolysis. The hydrolysis of amides, including formamides, can be catalyzed by both acids and bases.
The neutral hydrolysis of formamide is a slow process. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate which then breaks down to formic acid and ammonia (B1221849). nih.gov For N-substituted formamides, the products are formic acid and the corresponding amine.
The rate of hydrolysis is significantly influenced by pH. Generally, the rate is slowest in the neutral pH range and increases under acidic or alkaline conditions.
Hydrolysis of Formamides
| Compound | Conditions | Products | Significance |
|---|---|---|---|
| Formamide | Neutral, Acidic, or Basic | Formic Acid, Ammonia | General mechanism for amide hydrolysis nih.govuregina.ca |
| This compound | (Predicted) Neutral, Acidic, or Basic | Formic Acid, p-Anisidine | Expected hydrolysis products |
While specific kinetic data for the hydrolysis of this compound is not available, it is expected to exhibit similar pH-dependent stability to other N-aryl amides. The methoxy (B1213986) group on the phenyl ring may have a slight electronic effect on the rate of hydrolysis compared to unsubstituted formanilide.
Environmental Impact Assessment of Formamide Derivatives
The environmental impact of formamide derivatives is related to their persistence, mobility, and the toxicity of the parent compound and its degradation products. Formamide itself is considered to be of low acute toxicity but is classified as toxic to reproductive health. nih.gov
The primary degradation product of this compound through biodegradation, photodegradation, and hydrolysis is predicted to be p-anisidine. The environmental impact of this compound is therefore also linked to the impact of p-anisidine.
Mobility: The water solubility and soil adsorption characteristics of this compound will determine its mobility in soil and potential to leach into groundwater.
Persistence: The rates of the degradation processes discussed above will determine the environmental persistence of the compound.
Toxicity of Degradation Products: The ecotoxicity of p-anisidine and other potential degradation products needs to be considered.
A comprehensive environmental impact assessment would involve detailed studies on these aspects to fully understand the potential risks associated with the release of this compound into the environment.
Future Research Directions and Emerging Applications
Development of More Sustainable and Green Synthetic Routes
The chemical industry's shift towards sustainability has spurred research into greener synthetic pathways for formamides, including N-(4-Methoxyphenyl)formamide. Traditional methods often rely on reagents like carbon monoxide, but modern approaches focus on reducing environmental impact and improving atom economy.
Future research is centered on several key areas:
Alternative Carbon Sources: A significant trend is the replacement of toxic and hazardous reagents with more benign alternatives. Formic acid, which can be derived from biomass or through the hydrogenation of CO2, is being explored as a sustainable C1 source for N-formylation reactions, sometimes even under catalyst-free conditions. nih.gov Similarly, the direct use of carbon dioxide with amines and silanes represents a promising route for greener formamide (B127407) production. cymitquimica.com
Renewable Feedstocks: The use of bio-based feedstocks is a cornerstone of green chemistry. tandfonline.com Glycerol derivatives, which are byproducts of biodiesel production, have been successfully used as a carbonyl source for the N-formylation of amines. acs.orgnih.gov Research continues to identify other renewable resources that can be converted into valuable chemical intermediates. sigmaaldrich.com
Eco-Friendly Reaction Media: The development of reactions in greener solvents, or under solvent-free conditions, is a major goal. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are being investigated as environmentally friendly media for formylation reactions. researchgate.netresearchgate.net
Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative to conventional methods by using electricity to drive chemical reactions. The electrocatalytic oxidation coupling (EOC) of methanol (B129727) and ammonia (B1221849) to produce formamide is an example of an innovative approach that avoids harsh reagents. researchgate.net
These green chemistry approaches aim to create manufacturing processes for this compound that are not only efficient but also environmentally responsible.
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalysts for the N-formylation of anilines is a vibrant area of research. The goal is to find catalysts that are highly efficient, selective, reusable, and environmentally benign.
Recent advancements have introduced a variety of innovative catalytic systems applicable to the synthesis of this compound:
Nanocatalysts: Heterogeneous nanocatalysts, such as those based on zinc oxide (ZnO), cerium dioxide (CeO2), and magnesium oxide (MgO), are gaining traction due to their high surface area, stability, and reusability. researchgate.net These properties make them highly efficient for N-formylation reactions. researchgate.net
Zeolites: Zeolites, particularly in their H-form, have been shown to be effective solid acid catalysts for the N-formylation of amines under solvent-free conditions. medcraveonline.com Their porous structure and acidic sites facilitate the reaction, and they can be easily recovered and reused. medcraveonline.com
Metal-Organic Frameworks (MOFs): MOFs are being investigated as highly versatile catalysts. For instance, a MOF-encapsulated binuclear N-heterocyclic carbene cobalt complex has demonstrated high efficiency in converting CO2 and amines into formamides. cymitquimica.com
Photocatalysis: A novel approach involves the use of visible light to induce the N-formylation of anilines without the need for any solvent or catalyst, offering a potentially very green synthetic route. tandfonline.com
The table below summarizes some of the novel catalytic systems being explored for formamide synthesis.
| Catalyst Type | Example(s) | Key Advantages |
| Nanocatalysts | ZnO, nano-CeO2, nano-MgO | High stability, reusability, large surface area, high performance. researchgate.net |
| Zeolites | H-Form of Zeolite A | Heterogeneous, reusable, efficient under solvent-free conditions. medcraveonline.com |
| Metal Complexes | (NH4)3[CrMo6O18(OH)6] | Efficient with alternative reagents like methanol. researchgate.net |
| MOFs | MOF-encapsulated cobalt complex | Utilizes CO2, high efficiency, reusable. cymitquimica.com |
| Photocatalysis | Visible Light (Tungsten Lamp) | Solvent-free, catalyst-free, environmentally benign. tandfonline.com |
Future work will likely focus on designing even more sophisticated catalysts with tailored active sites to improve selectivity and activity for specific substrates like 4-methoxyaniline.
Advanced Computational Modeling for Structure-Property-Activity Relationships
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the discovery and design of new compounds with desired properties. For this compound, computational modeling can offer deep insights into its structure-property-activity relationships (SPAR).
Key computational methods being applied in this area include:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can predict the activity of new derivatives of this compound before they are synthesized. nih.govmdpi.commdpi.com This approach saves time and resources in the drug discovery process.
Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to investigate its potential interactions with biological targets like enzymes or receptors, helping to elucidate its mechanism of action and guide the design of more potent therapeutic agents.
Density Functional Theory (DFT): DFT calculations are used to investigate the structural, spectroscopic, and electronic properties of molecules. This can help in understanding the compound's reactivity, stability, and intermolecular interactions, which are crucial for designing new synthetic routes and predicting its behavior in different environments.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a compound's biological activity. nih.gov A pharmacophore model derived from this compound and related molecules can be used to screen large chemical databases to find new compounds with similar therapeutic potential. nih.gov
These computational approaches are instrumental in building a comprehensive understanding of this compound, guiding future research in a more targeted and efficient manner.
Discovery of New Biological Activities and Therapeutic Applications
While this compound is known as a metabolite and a synthetic intermediate, its own biological activities are an area of growing interest. nih.govcymitquimica.com The structural motifs present in the molecule—a formamide group and a methoxy-substituted phenyl ring—are found in many biologically active compounds, suggesting that this compound itself could possess therapeutic potential.
Future research in this domain will likely involve:
Broad-Spectrum Pharmacological Screening: Systematic screening of this compound against a wide range of biological targets is a crucial first step. nih.govsemanticscholar.org This could uncover unexpected activities, such as antimicrobial, anti-inflammatory, or anticancer effects. Formamides are known intermediates in the synthesis of pharmaceutically important compounds, and N-aryl substituted compounds have shown significant biological activity, including anticancer properties. researchgate.netmdpi.com
Metabolic Studies: As a known metabolite of O-isopropyl acetaminophen, understanding its further metabolic fate is important. nih.gov Studies have shown that N-arylformamides can be formed from the metabolism of carcinogenic arylamines in mammals, highlighting the need to carefully evaluate the compound's metabolic profile. nih.gov
Derivative Synthesis and Evaluation: Using this compound as a scaffold, medicinal chemists can synthesize a library of derivatives with modifications to the phenyl ring or formyl group. These new compounds can then be tested to explore structure-activity relationships and optimize for potency and selectivity against specific biological targets. For example, related N-benzimidazole-derived carboxamides with methoxy-substituents have shown promising antiproliferative activity. mdpi.com
The exploration of new biological roles for this compound could lead to the development of novel therapeutic agents for a variety of diseases.
Investigation of Environmental Remediation Strategies for Formamide-Containing Waste
The production and use of this compound and other formamides can generate industrial wastewater that requires effective treatment to prevent environmental contamination. Research into remediation strategies is essential for ensuring the sustainability of processes involving these compounds.
Future investigations are likely to focus on the following areas:
Biological Treatment Methods: Biological processes are often considered cost-effective and environmentally friendly for treating industrial wastewater. researchgate.net Activated sludge processes and pre-denitrification systems have shown high efficiency in removing formamide-related compounds like formaldehyde (B43269) and formic acid from wastewater. researchgate.netresearchgate.net Further research could optimize these systems specifically for N-arylformamides and explore the microbial consortia capable of their degradation. Studies suggest formamide is susceptible to biodegradation, which is expected to be a key fate process in soil and water. taylorfrancis.com
Advanced Oxidation Processes (AOPs): AOPs are powerful methods for breaking down recalcitrant organic pollutants in water. Techniques such as ozonation, Fenton processes, and photocatalysis could be investigated for their effectiveness in degrading this compound in industrial effluents.
Adsorption and Membrane Filtration: The use of adsorbents like activated carbon or zeolites can effectively remove organic compounds from wastewater. aquaadvice.co.uk Similarly, membrane technologies such as reverse osmosis and nanofiltration offer a physical means of separating contaminants. aquaadvice.co.uk Research can identify the most efficient and economical adsorbent and membrane materials for formamide-containing waste streams.
Phytoremediation: This green technology uses plants to remove, degrade, or contain environmental contaminants. nih.gov Research could explore the potential of specific aquatic or terrestrial plants to absorb and metabolize this compound from contaminated water or soil, offering a sustainable and aesthetically pleasing remediation solution. nih.gov
Developing robust and efficient remediation technologies is crucial for mitigating the environmental impact associated with the lifecycle of this compound. iaea.org
Q & A
Q. What are the optimal synthetic routes for N-(4-Methoxyphenyl)formamide, and how do substituent effects influence reaction yields?
this compound can be synthesized via microwave-assisted reactions of 4-methoxyaniline with formic acid under solvent-free conditions. The methoxy group enhances amine basicity, leading to higher yields compared to electron-withdrawing substituents (e.g., nitro or chloro groups). For instance, yields follow the order: N-(4-nitrophenyl)formamide < N-(4-chlorophenyl)formamide < this compound . Alternative methods include CO₂ reduction using NaBH(OAc)₃ under atmospheric pressure, producing a yellow oil characterized by ¹H NMR (δ 10.04 ppm for formyl proton) and HRMS (m/z 136.0764 [M+H]⁺) .
Q. How is this compound characterized spectroscopically?
¹H NMR spectroscopy is critical for structural confirmation. For example, N-(4-Methoxyphenyl)-N-(1-naphthyl)formamide (a derivative) exhibits distinct signals at δ 3.76/3.77 ppm (OCH₃), 7.86–8.92 ppm (aromatic protons), and 8.54/8.92 ppm (CH=O). Elemental analysis (C: 77.68%, H: 5.61%, N: 4.81%) further validates purity . IR spectroscopy can confirm the formamide C=O stretch (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
Q. What safety precautions are required when handling this compound?
While specific safety data for this compound are limited, structurally similar formamides (e.g., N-(cyanomethyl)-N-(4-methoxyphenyl)formamide) require PPE (gloves, lab coat), ventilation, and avoidance of dust formation. Hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
Advanced Research Questions
Q. How can reaction byproducts or impurities be identified and quantified in this compound synthesis?
High-performance liquid chromatography (HPLC) with relative retention time (RRT) and response factor (RF) analysis is effective. For example, impurities in related compounds (e.g., formoterol derivatives) are resolved using RRT thresholds (e.g., 0.4–2.2) and RF corrections (1.00–1.75) . Mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) further resolve structural ambiguities .
Q. What role does this compound play in pharmaceutical impurity profiling?
this compound derivatives are critical impurities in drugs like formoterol. For instance, Formoterol EP Impurity I (CAS 532414-36-1) is monitored using HPLC-MS to ensure compliance with pharmacopeial limits (<0.5% total impurities). Structural analogs (e.g., N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethylamino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide) require chiral separation techniques due to stereochemical complexity .
Q. How can computational methods aid in optimizing this compound synthesis?
Density functional theory (DFT) calculations predict substituent effects on reaction thermodynamics. For example, the methoxy group’s electron-donating nature lowers the activation energy for formamide bond formation compared to nitro groups. Molecular docking studies also explore its potential as a pharmacophore in drug design .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Key challenges include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous removal to avoid toxicity.
- Catalyst efficiency : Pd/XPhos systems enhance coupling reactions but demand strict control of metal residues .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) is essential for isolating high-purity (>98%) product .
Methodological Guidelines
- Synthetic Optimization : Prioritize microwave-assisted protocols for rapid, high-yield synthesis .
- Analytical Validation : Use a combination of HPLC (RRT/RF), HRMS, and 2D NMR for impurity profiling .
- Safety Compliance : Follow GHS hazard guidelines (H302, H315, H319, H335) and ensure fume hood use during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
